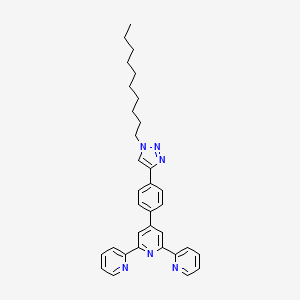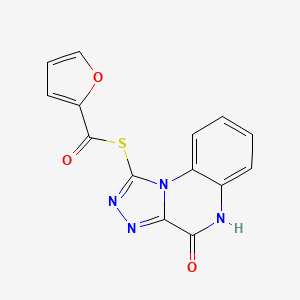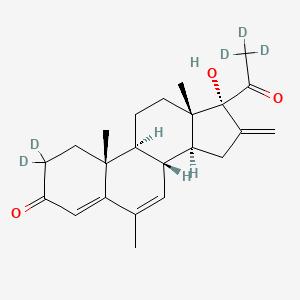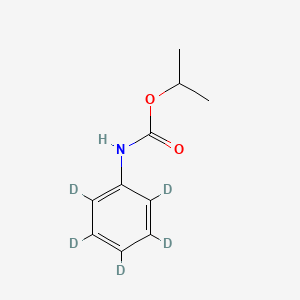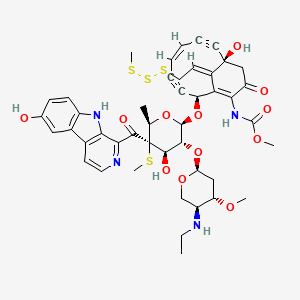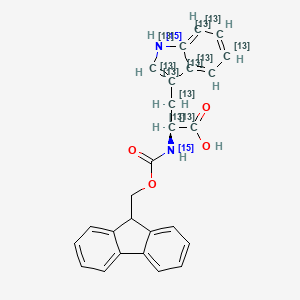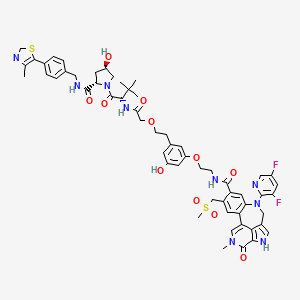![molecular formula C16H16ClIN4O7 B12407091 [(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a purine base substituted with chlorine and iodine atoms, and a sugar moiety with multiple acetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is chlorinated and iodinated to form 6-chloro-2-iodopurine.
Glycosylation: The purine base is then glycosylated with a protected sugar moiety, such as a tetrahydrofuran derivative, to form the nucleoside analog.
Acetylation: The hydroxyl groups of the sugar moiety are acetylated to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the purine base can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine base and sugar moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.
Oxidation and Reduction Products: Oxidation can lead to the formation of purine N-oxides, while reduction can yield reduced purine derivatives.
Wissenschaftliche Forschungsanwendungen
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and anticancer agents.
Biochemistry: The compound is employed in studies of nucleoside metabolism and enzyme interactions.
Molecular Biology: It serves as a tool for investigating DNA and RNA synthesis and repair mechanisms.
Pharmacology: The compound is used in the development of new therapeutic agents targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of [(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The chlorine and iodine substitutions on the purine base enhance its binding affinity to specific enzymes and receptors, thereby modulating their activity. The acetyl groups on the sugar moiety can also influence the compound’s solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodoadenosine: A nucleoside analog with similar iodine substitution on the purine base.
6-Chloropurine: A purine derivative with chlorine substitution.
3’,4’-Diacetyl-5’-deoxy-5-fluorocytidine: A nucleoside analog with acetyl groups on the sugar moiety.
Uniqueness
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate is unique due to its dual halogen substitutions (chlorine and iodine) on the purine base, which confer distinct chemical and biological properties. The presence of multiple acetyl groups on the sugar moiety further enhances its stability and solubility, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H16ClIN4O7 |
|---|---|
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H16ClIN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1 |
InChI-Schlüssel |
BYOJIJDSBSWKKE-BWIWHEPQSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


